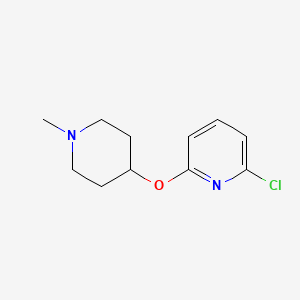
2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine
Cat. No. B1367549
M. Wt: 226.7 g/mol
InChI Key: BBTKOINRHFQQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07608629B2
Procedure details


Add sodium hydride (60% dispersion in mineral oil, 5.4 g, 135.1 mmol) to DMF (100 mL) and cool to 0° C. Add 4-hydroxy-1-methylpiperidine (15.6 g, 135.1 mmol) in DMF (100 mL). Warm the reaction to room temperature over 1 hr., add, in portions, 2,6-dichloropyridine (20.0 g, 135.1 mmol) as a solid. Stir the reaction and heat at 120° C. for 12 hr. Cool the reaction to room temperature and partition between diethyl ether and water. Extract 3 times with diethyl ether, combine organics and wash with saturated aqueous NaCl, dry over MgSO4, and concentrate. Chromatograph (silica gel, eluting with ethylacetate, then 5% 2 M NH3-methanol/ethylacetate), to provide the title compound as a pale yellow liquid (25.5 g, 83% yield). Mass spectrum (ion spray): m/z=227.1 (M+1); 1H NMR: δ (CDCl3, ppm) 7.46 (t, J=7.2 Hz, 15.6 Hz, 1H), 6.82 (d, J=6.3 Hz, 1H), 6.59 (d, J=8.0 Hz, 1H), 5.03 (m, 1H), 2.66 (bs, 2H), 2.28 (bs, 5H), 2.00 (m, 2H), 1.80 (m, 2H); Anal calcd for C11H15ClN2O.0.8H2O: Theory: C, 54.80; H, 6.94; N, 11.62. Found: C, 54.51; H, 6.20; N, 11.60.





Yield
5%

Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH:4]1[CH2:9][CH2:8][N:7]([CH3:10])[CH2:6][CH2:5]1.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14](Cl)[N:13]=1.CN(C=[O:23])C>>[NH3:7].[CH3:4][OH:3].[CH2:17]([O:23][C:4](=[O:3])[CH3:9])[CH3:12].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:3][CH:4]2[CH2:9][CH2:8][N:7]([CH3:10])[CH2:6][CH2:5]2)[N:13]=1 |f:0.1,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCN(CC1)C
|
Step Three
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Warm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature over 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat at 120° C. for 12 hr
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partition between diethyl ether and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract 3 times with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatograph (silica gel, eluting with ethylacetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N.CO.C(C)OC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY | ||
| YIELD: PERCENTYIELD | 5% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC=C1)OC1CCN(CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.5 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
